1-amino-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol
Overview
Description
1-Amino-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol is a chemical compound that features a pyrazole ring fused to a pyrrolidin-3-ol moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-pyrazole and 4-aminopyrrolidin-3-ol as starting materials[_{{{CITATION{{{_2{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)amino ....
Reaction Conditions: The reaction involves a nucleophilic substitution where the pyrazole nitrogen attacks the electrophilic carbon of the pyrrolidin-3-ol, forming the desired compound[_{{{CITATION{{{_2{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)amino ....
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions such as temperature, pressure, and catalysts to increase yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Halogenated pyrazoles, alkylated pyrazoles, and other substituted derivatives.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target molecules, thereby influencing the biological processes they are involved in .
Biochemical Pathways
For instance, imidazole and pyrazole derivatives have been reported to exhibit antimicrobial, anti-inflammatory, antitumor, antidiabetic, and antioxidant activities, suggesting that they may affect related biochemical pathways .
Result of Action
For instance, imidazole and pyrazole derivatives have been reported to exhibit antimicrobial, anti-inflammatory, antitumor, antidiabetic, and antioxidant activities .
Scientific Research Applications
Medicinal Chemistry: The compound has shown potential as a lead structure for developing new pharmaceuticals, particularly in the treatment of diseases such as malaria and leishmaniasis.
Material Science: Its unique structure makes it a candidate for use in advanced materials, including polymers and coatings.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Pyrazole Derivatives: Other pyrazole derivatives with different substituents on the pyrazole ring.
Pyrrolidin-3-ol Derivatives: Compounds with variations in the pyrrolidin-3-ol moiety.
Uniqueness:
Structural Uniqueness: The fusion of the pyrazole and pyrrolidin-3-ol rings provides a unique structural framework that can influence its chemical reactivity and biological activity.
Functional Group Diversity: The presence of both amino and hydroxyl groups allows for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
1-amino-4-pyrazol-1-ylpyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c8-10-4-6(7(12)5-10)11-3-1-2-9-11/h1-3,6-7,12H,4-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOPKSXQBDAFOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1N)O)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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